6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-methyl-2-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O/c1-12-2-5-16(24)22(19-12)10-13-6-8-21(9-7-13)15-4-3-14-18-17-11-23(14)20-15/h2-5,11,13H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQCWDMQJJJDHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions:
Formation of the Triazolopyridazine Core: This step often involves the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors under acidic or basic conditions.
Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, where the triazolopyridazine core reacts with piperidine derivatives.
Final Assembly: The final compound is assembled through a series of condensation reactions, often involving the use of catalysts and controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the laboratory synthesis methods, with optimizations for cost, yield, and environmental impact. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the triazolopyridazine core, potentially altering its electronic properties and biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Reduced triazolopyridazine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways related to cancer and microbial infections.
Industry: Potential use in the development of new materials with specific electronic or structural properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of kinases involved in cell proliferation, leading to antitumor effects. The triazolopyridazine core is crucial for binding to the active site of these enzymes, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other triazolopyridazine derivatives and dihydropyridazinone-based molecules. Below is a comparative analysis based on functional groups, reactivity, and hypothetical applications:
Key Findings:
Reactivity : The compound’s fused triazolopyridazine ring may reduce susceptibility to atmospheric oxidation compared to simpler heterocycles, as aromatic systems often exhibit slower reaction kinetics with hydroxyl radicals . Analog 1, with a carboxamide group, degrades faster due to polar functional groups attracting radical interactions .
Solubility : The piperidine moiety in the target compound enhances solubility relative to Analog 1 but reduces it compared to Analog 2, which lacks bulky substituents .
Analog 2’s dihydropyridazinone scaffold is associated with anti-inflammatory effects, as seen in COX-2 inhibitors .
Limitations:
- Empirical data on the compound’s pharmacokinetics or environmental persistence are absent in the provided evidence.
- Comparisons rely on extrapolations from structural analogs and general reactivity principles .
Biological Activity
6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a compound of significant interest in medicinal chemistry, particularly due to its potential as a therapeutic agent targeting various biological pathways. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxicity against cancer cell lines, and potential applications in drug development.
Chemical Structure and Synthesis
The compound features a complex structure that includes a triazolo-pyridazine core linked to a piperidine moiety. The synthesis typically involves multi-step reactions starting from simple precursors to construct the triazolo[4,3-b]pyridazine framework. Key synthetic routes include cyclization reactions with hydrazine derivatives and appropriate diketones to achieve the desired molecular architecture.
Research indicates that this compound acts primarily as an inhibitor of specific kinases implicated in cancer progression. Notably, it has shown dual inhibitory activity against c-Met and Pim-1 kinases:
- c-Met Inhibition : c-Met is a receptor tyrosine kinase involved in cell proliferation and survival. Inhibition of c-Met can lead to reduced tumor growth and metastasis.
- Pim-1 Inhibition : Pim-1 is associated with cell cycle regulation and apoptosis evasion in cancer cells. Its inhibition may enhance the effectiveness of other anticancer therapies by promoting apoptosis.
Biological Activity and Cytotoxicity
The biological activity of 6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one has been evaluated across various cancer cell lines:
| Cell Line | IC50 (μM) | Comments |
|---|---|---|
| A549 | 1.06 ± 0.16 | Significant cytotoxicity observed |
| MCF-7 | 1.23 ± 0.18 | Effective against breast cancer cells |
| HeLa | 2.73 ± 0.33 | Moderate cytotoxicity noted |
These values indicate that the compound exhibits potent cytotoxic effects against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines, suggesting its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in preclinical models:
- Cytotoxicity Studies : A study demonstrated that compounds structurally similar to 6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one showed significant cytotoxicity against c-Met overexpressing cell lines. The most promising derivatives exhibited IC50 values comparable to established inhibitors like Foretinib .
- Mechanistic Insights : Binding studies revealed that this compound interacts with the ATP-binding site of c-Met kinase in a conformation conducive to inhibition. This interaction is crucial for overcoming drug resistance commonly seen with other kinase inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
